Product packaging for Benzyl 1-Boc-piperidine-3-carboxylate(Cat. No.:CAS No. 139985-95-8)

Benzyl 1-Boc-piperidine-3-carboxylate

Cat. No.: B3034142
CAS No.: 139985-95-8
M. Wt: 319.4 g/mol
InChI Key: PCDSVOCCBYCHPQ-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Core in Chemical Synthesis and Biological Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. ijnrd.orgnih.govencyclopedia.pub Its prevalence stems from its ability to adopt a stable chair conformation, which can be strategically functionalized to create three-dimensional structures that interact with biological targets with high specificity. mdpi.com The nitrogen atom within the piperidine ring can act as a basic center, a nucleophile, or a point for further substitution, providing a handle for modulating the physicochemical properties of the parent molecule.

In chemical synthesis, the piperidine scaffold serves as a versatile building block for the construction of more complex molecular architectures. fuaij.com Its derivatives are employed in the synthesis of a wide range of compounds, from alkaloids to therapeutic agents. nih.govencyclopedia.pub The ability to control the stereochemistry at the various carbon centers of the piperidine ring is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for optimal biological activity. researchgate.net

The biological significance of the piperidine core cannot be overstated. Piperidine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, analgesic, antipsychotic, antiviral, and anticancer effects. ijnrd.orgencyclopedia.pubresearchgate.net This wide range of biological activities has made the piperidine scaffold a privileged structure in medicinal chemistry, with researchers continuously exploring new derivatives for the treatment of various diseases. nih.govresearchgate.net

Overview of Benzyl (B1604629) 1-Boc-piperidine-3-carboxylate within Contemporary Organic and Medicinal Chemistry Research

Benzyl 1-Boc-piperidine-3-carboxylate is a key derivative of the piperidine family that has emerged as a valuable intermediate in organic synthesis and medicinal chemistry. Its structure incorporates several key features that make it particularly useful for synthetic transformations. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a protecting group, preventing the amine from undergoing unwanted reactions while allowing for transformations on other parts of the molecule. nbinno.com This protecting group can be easily removed under mild acidic conditions, revealing the secondary amine for further functionalization. nbinno.com

The benzyl ester at the 3-position of the piperidine ring is another important feature. This group can be deprotected under various conditions, such as hydrogenolysis, to reveal the carboxylic acid. The presence of both the Boc-protected amine and the benzyl-protected carboxylic acid allows for orthogonal deprotection strategies, providing chemists with a high degree of control over the synthetic sequence.

In medicinal chemistry, this compound serves as a crucial building block for the synthesis of a variety of biologically active compounds. The piperidine-3-carboxylate scaffold is a common feature in many drug candidates and approved drugs. By modifying the substituents on the piperidine ring and the carboxylic acid, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles.

The synthetic utility of this compound is highlighted by its use in the preparation of various substituted piperidines. For instance, the ester group can be reduced to an alcohol, which can then be further modified. The carbon atom at the 2-position can be functionalized through various chemical reactions, leading to the synthesis of a diverse library of piperidine derivatives for biological screening.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 139985-95-8 bldpharm.com
Molecular Formula C18H25NO4
Molecular Weight 319.40 g/mol
Appearance Solid
Purity ≥97%

The strategic placement of the carboxylate group at the 3-position also allows for the introduction of chirality, which is often critical for biological activity. Enantioselective syntheses of 3-substituted piperidines are an active area of research, and this compound can serve as a key starting material in these synthetic routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO4 B3034142 Benzyl 1-Boc-piperidine-3-carboxylate CAS No. 139985-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDSVOCCBYCHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzyl 1 Boc Piperidine 3 Carboxylate and Analogous Piperidine Scaffolds

Stereoselective Synthesis Strategies for Piperidine-3-Carboxylates

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For piperidine-3-carboxylates, several strategies have been developed to ensure high enantiomeric purity, which is often critical for pharmacological activity. These methods can be broadly categorized into those using chiral auxiliaries to direct transformations and those employing enantioselective catalysts.

Asymmetric Transformations and Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed for potential reuse. This strategy has been successfully applied to the synthesis of chiral piperidine (B6355638) derivatives.

One effective approach involves the use of chiral molecules from the "chiral pool," such as amino acids or carbohydrates. researchgate.net For instance, O-derivatized amino sugars, like D-arabinopyranosylamine, have been employed as effective chiral auxiliaries. researchgate.net These auxiliaries leverage the inherent steric and stereoelectronic properties of the carbohydrate backbone to create a biased environment, directing nucleophilic additions to corresponding N-functionalized aldimines with high diastereofacial differentiation. researchgate.net This control allows for the stereoselective formation of the piperidine ring, which has been applied to the successful enantioselective synthesis of various piperidine alkaloids. researchgate.net The general utility of this method lies in its ability to produce diastereomers in high yields, which can then be separated, followed by the cleavage of the auxiliary to yield the enantiomerically enriched piperidine core. researchgate.net

Enantioselective Catalysis in Piperidine Ring Formation

Enantioselective catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Several catalytic systems have been developed for the asymmetric synthesis of the piperidine scaffold.

A notable advancement is the use of rhodium (Rh) catalysis. Researchers have developed a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative, phenyl pyridine-1(2H)-carboxylate, to produce 3-substituted tetrahydropyridines. nih.govacs.org This key step proceeds with high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine (B1245486) furnishes the final enantioenriched 3-substituted piperidine. nih.govacs.org This three-step sequence, involving partial pyridine (B92270) reduction, Rh-catalyzed asymmetric carbometalation, and final reduction, provides a versatile route to a wide array of chiral piperidines. nih.govsnnu.edu.cn

Another innovative strategy involves a radical-mediated approach using a chiral copper (Cu) catalyst. This method achieves an enantioselective δ C-H cyanation of acyclic amines. nih.gov The chiral Cu catalyst intercepts an N-centered radical relay, enabling the formation of enantioenriched δ-amino nitriles. nih.gov These intermediates serve as valuable precursors that can be converted into a family of chiral piperidines, demonstrating a novel and highly asymmetric variant of the Hofmann-Löffler-Freytag reaction. nih.gov

Catalytic SystemReaction TypeKey FeaturesExample Application
Rhodium complex with chiral ligands (e.g., (S)-Segphos)Asymmetric Reductive Heck ReactionHigh yield and excellent enantioselectivity; broad functional group tolerance. nih.govorganic-chemistry.orgFormal synthesis of Preclamol and Niraparib. nih.gov
Chiral Copper complexRadical-mediated δ C-H CyanationIntercepts N-centered radical relay; highly enantioselective C-C bond formation. nih.govSynthesis of chiral piperidines from acyclic amines. nih.gov

Total Synthesis Approaches Utilizing Benzyl (B1604629) 1-Boc-piperidine-3-carboxylate as a Key Intermediate

Chiral piperidine derivatives, including esters like Benzyl 1-Boc-piperidine-3-carboxylate, are highly valued as chiral building blocks in the total synthesis of complex, biologically active molecules. The stereochemically defined piperidine ring serves as a core scaffold onto which further complexity can be built.

The utility of this scaffold is prominently demonstrated in the synthesis of pharmaceuticals. For example, enantiopure 3-substituted piperidines are crucial precursors for the anticancer drug Niraparib and the antipsychotic agent Preclamol. nih.govsnnu.edu.cn The synthetic routes to these drugs often rely on securing a chiral piperidine intermediate early in the process. nih.gov

One powerful strategy that generates these key intermediates is the Rh-catalyzed asymmetric carbometalation of dihydropyridines. nih.govacs.org This method has been successfully used in the formal syntheses of both Preclamol and Niraparib. nih.govacs.org For instance, in a reported synthesis of a Niraparib precursor, the process begins with the partial reduction of pyridine, followed by the highly regio- and enantioselective Rh-catalyzed carbometalation, and a final reduction step to yield the enantioenriched 3-substituted piperidine. nih.gov This highlights how advanced catalytic methods provide access to intermediates structurally analogous to this compound, which are then elaborated into complex pharmaceutical targets.

Green Chemistry Principles in the Synthesis of N-Boc-protected Piperidine Derivatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic organic chemistry. unibo.itnih.gov The synthesis of N-Boc-protected piperidine derivatives has benefited from these advancements, particularly through the development of solvent-free methodologies and biocatalytic routes.

Solvent-Free and Catalyst-Free Methodologies

Reducing or eliminating solvents is a cornerstone of green chemistry, as solvents often contribute significantly to the waste and environmental impact of a chemical process. unibo.it Solvent-free reaction conditions have been developed for the synthesis of piperidine derivatives. For example, a method for synthesizing 3-arylidene-4-piperidone derivatives utilizes a simple grinding technique with a mortar and pestle in the presence of a catalytic amount of NaOH, completely avoiding the use of bulk solvents. researchgate.net

Furthermore, certain advanced catalytic reactions can be performed under solvent-free conditions. The molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) used to prepare chiral piperidines from acyclic aminodienes has been shown to be efficient in the absence of solvent, offering an environmentally friendly route to these heterocycles. mdma.ch Such methods not only reduce waste but can also lead to shorter reaction times and simplified purification procedures. researchgate.netmdma.ch

Enzymatic and Biocatalytic Routes

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly efficient and sustainable alternative to traditional chemical methods. nih.gov Nature provides highly effective biocatalysts that operate under benign conditions with high regio- and enantioselectivity. nih.gov

A powerful strategy is the combination of chemical synthesis with biocatalysis in chemo-enzymatic approaches. nih.gov One such method for preparing stereo-defined piperidines involves a one-pot cascade that uses an amine oxidase and an ene imine reductase. nih.gov This dual-enzyme system converts N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines with precise stereochemical control. nih.gov This approach has proven valuable in the synthesis of precursors for drugs like Preclamol and Niraparib. nih.gov

Another innovative biocatalytic method involves the use of immobilized enzymes. Candida antarctica lipase (B570770) B (CALB) has been immobilized on magnetic halloysite (B83129) nanotubes to create a reusable catalyst for the multicomponent synthesis of piperidine derivatives. rsc.org This biocatalyst demonstrates high efficiency and can be easily recovered and reused for multiple catalytic cycles, underscoring the practical and environmental benefits of this green chemistry approach. rsc.org

Biocatalytic SystemReaction TypeSubstrateProductKey Advantages
Amine Oxidase / Ene Imine Reductase CascadeAsymmetric DearomatizationN-substituted TetrahydropyridinesStereo-defined 3- and 3,4-substituted PiperidinesOne-pot reaction, high stereoselectivity, access to pharmaceutical precursors. nih.gov
Immobilized Candida antarctica lipase B (CALB)Multicomponent ReactionBenzaldehyde, Aniline, Acetoacetate EsterPiperidine DerivativesReusable catalyst, high yields, environmentally friendly. rsc.org
Transaminase / Organocatalyst CascadeMannich ReactionImine intermediate2-substituted PiperidinesCombines biocatalysis and organocatalysis in a one-pot setup. researchgate.net

Synthetic Transformations of Precursors to this compound

The synthesis of this compound often relies on the modification of readily available piperidine precursors. The strategic introduction of the carboxylate group at the C-3 position is a critical step, which can be accomplished from precursors such as 1-Boc-3-piperidone and its corresponding hydroxy analogues. These methods offer a direct route to the desired substitution pattern.

1-Boc-3-piperidone is a versatile intermediate in the synthesis of 3-substituted piperidines. chemimpex.com Its ketone functionality provides a reactive handle for introducing the required carboxyl group. A common pathway involves the conversion of the ketone to a cyanohydrin, followed by hydrolysis to the carboxylic acid and subsequent esterification with benzyl alcohol.

Alternatively, the synthesis can commence from 1-Boc-3-hydroxypiperidine. This precursor is often prepared via the asymmetric reduction of 1-Boc-3-piperidone, which can establish the desired stereochemistry at the C-3 position early in the synthetic sequence. chemicalbook.com The hydroxy group can then be oxidized to the ketone using standard methods, such as Swern oxidation, to yield 1-Boc-3-piperidone, which then enters the previously described reaction sequence. chemicalbook.comgoogle.com

A typical synthetic route starting from 3-hydroxypyridine (B118123) is outlined below. The process involves N-benzylation, reduction of the pyridine ring, protection of the piperidine nitrogen with a Boc group, oxidation of the hydroxyl group, and subsequent functionalization to obtain the target ester. google.comquickcompany.in

Table 1: Representative Synthetic Route from 3-Hydroxypyridine

Step Starting Material Reagents Product Purpose
1 3-Hydroxypyridine Benzyl bromide N-Benzyl-3-hydroxypyridinium salt N-alkylation
2 N-Benzyl-3-hydroxypyridinium salt Sodium borohydride (B1222165) (NaBH₄) N-Benzyl-3-hydroxypiperidine Reduction of pyridine ring
3 N-Benzyl-3-hydroxypiperidine Di-tert-butyl dicarbonate (B1257347) (Boc)₂, H₂, Pd/C 1-Boc-3-hydroxypiperidine N-protection and debenzylation
4 1-Boc-3-hydroxypiperidine DMSO, oxalyl chloride 1-Boc-3-piperidone Oxidation to ketone

This table is a representative summary of established chemical transformations.

Beyond the functionalization of a pre-existing piperidine ring, advanced strategies involving ring expansion and de novo cyclization are employed to construct the piperidine scaffold with the desired C-3 substitution.

Ring Expansion Reactions: A notable methodology involves the ring expansion of chiral pyrrolidine (B122466) precursors. For instance, enantiopure 3-substituted piperidines can be synthesized from prolinol derivatives. acs.org This process often proceeds through the formation of an intermediate aziridinium (B1262131) salt, which undergoes a regioselective nucleophilic ring-opening and expansion. This method allows for the introduction of various substituents at the 3-position with high diastereocontrol. acs.org While direct introduction of a benzyl carboxylate group can be challenging, a precursor functional group such as a cyanide or malonate can be installed, which is later converted to the target ester. acs.org

Table 2: Conceptual Ring Expansion for Piperidine Synthesis

Starting Material Class Key Intermediate Nucleophile (for C-3) Resulting Scaffold
Substituted Prolinol Aziridinium salt Cyanide (CN⁻) 3-Cyano-piperidine

This table illustrates the versatility of the ring expansion methodology for accessing 3-substituted piperidines. acs.org

Cyclization Reactions: Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. The Dieckmann condensation, for example, can be used for the ring closure of appropriately substituted acyclic precursors to form piperidone structures, which can then be further elaborated. dtic.mil Another powerful approach is the intramolecular Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated ester or ketone within the same molecule to form the piperidine ring. By carefully designing the acyclic precursor, the benzyl carboxylate moiety can be incorporated before the cyclization step, leading directly to the desired piperidine scaffold.

Mechanistic Investigations of Chemical Transformations Involving Benzyl 1 Boc Piperidine 3 Carboxylate

Reaction Pathway Elucidation for Esterification and Amide Formation

The carboxylic acid precursor of Benzyl (B1604629) 1-Boc-piperidine-3-carboxylate, 1-Boc-piperidine-3-carboxylic acid, is the starting point for the formation of the benzyl ester and can also be converted into various amides. The elucidation of the reaction pathways for these transformations is fundamental to synthetic chemistry.

Esterification: The formation of the benzyl ester from 1-Boc-piperidine-3-carboxylic acid and benzyl alcohol can be achieved through several methods, with the Fischer esterification and carbodiimide-mediated esterification being the most common.

The Fischer esterification proceeds under acidic catalysis. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. libretexts.orgmasterorganicchemistry.com All steps in the Fischer esterification are reversible, and the equilibrium is typically driven towards the product by removing water or using an excess of the alcohol. libretexts.orgchemistrysteps.com

Alternatively, carbodiimide-mediated esterification , such as the Steglich esterification, offers a milder approach. organic-chemistry.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), this intermediate is converted to a more reactive acyl-pyridinium species. nih.gov The alcohol then attacks this species to form the ester, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct. organic-chemistry.orgnih.gov

Esterification MethodKey ReagentsGeneral Mechanistic FeaturesTypical Conditions
Fischer EsterificationStrong acid catalyst (e.g., H₂SO₄, TsOH)Protonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate, dehydration. libretexts.orgmasterorganicchemistry.comchemistrysteps.comExcess alcohol, reflux temperature, removal of water.
Steglich EsterificationDCC or DIC, DMAP (catalyst)Formation of O-acylisourea intermediate, activation by DMAP, nucleophilic attack by alcohol. organic-chemistry.orgnih.govAnhydrous organic solvent (e.g., CH₂Cl₂), room temperature.
Table 1: Comparison of Common Esterification Methods for 1-Boc-piperidine-3-carboxylic acid.

Amide Formation: The conversion of 1-Boc-piperidine-3-carboxylic acid to amides is a cornerstone of peptide synthesis and medicinal chemistry. This transformation is typically achieved using coupling reagents to activate the carboxylic acid.

The mechanism of peptide coupling closely mirrors that of carbodiimide-mediated esterification. bachem.com The carboxylic acid is activated by a coupling reagent, such as DCC, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. peptide.com The activated species, an active ester, is then susceptible to nucleophilic attack by the amino group of the desired amine. bachem.comiris-biotech.de The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide bond and release the coupling agent byproduct. youtube.com

Coupling Reagent SystemActivating AgentAdditive (and its function)Key Mechanistic Steps
DCC/HOBtDicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (suppresses racemization) peptide.comFormation of O-acylisourea, conversion to OBt active ester, nucleophilic attack by amine. bachem.com
EDC/HOAt1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Hydroxy-7-azabenzotriazole (enhances coupling efficiency)Similar to DCC/HOBt, forms a more reactive OAt active ester.
Table 2: Common Peptide Coupling Reagents and their Mechanistic Roles in Amide Formation from 1-Boc-piperidine-3-carboxylic acid.

Palladium-Catalyzed Coupling Reactions in Benzyl 1-Boc-piperidine-3-carboxylate Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds. While direct functionalization of the piperidine (B6355638) ring at positions other than the carboxylate is common, derivatization involving the ester group or at the alpha-position to the ester can also be envisioned.

Suzuki-Miyaura Coupling: This reaction would typically involve a derivative of this compound bearing a halide or triflate, which could be coupled with an organoboron reagent. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The cycle begins with the oxidative addition of the palladium(0) catalyst to the halide or triflate, forming a palladium(II) species. organic-chemistry.org This is followed by transmetalation with the organoboron reagent in the presence of a base. organic-chemistry.org The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the coupled product and regenerate the palladium(0) catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between an aryl or heteroaryl halide/triflate derivative of the piperidine and an amine. The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions. libretexts.org It starts with the oxidative addition of the palladium(0) catalyst to the aryl halide. libretexts.org The resulting palladium(II) complex then coordinates to the amine, and subsequent deprotonation by a base forms a palladium-amido complex. libretexts.org Reductive elimination from this complex affords the desired arylamine product and regenerates the palladium(0) catalyst. libretexts.org The choice of ligand is crucial for the efficiency of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

α-Arylation: While less common for the 3-carboxylate position, the α-arylation of the piperidine ring at the 2- or 4-position is a well-established transformation for N-Boc protected systems. nih.govresearchgate.net The mechanism typically involves the deprotonation of the α-C-H bond with a strong base to form a lithiated intermediate. nih.govresearchgate.net Transmetalation with a zinc salt generates a more stable organozinc reagent, which then undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide. nih.govresearchgate.net

Coupling ReactionReactantsKey Mechanistic StepsTypical Catalyst/Ligand System
Suzuki-Miyaura CouplingOrganohalide/triflate + Organoboron reagentOxidative addition, transmetalation, reductive elimination. organic-chemistry.orgPd(0) catalyst (e.g., Pd(PPh₃)₄), phosphine ligands.
Buchwald-Hartwig AminationOrganohalide/triflate + AmineOxidative addition, amine coordination and deprotonation, reductive elimination. libretexts.orgPd(0) or Pd(II) precatalyst, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos).
α-ArylationN-Boc-piperidine + Aryl halideDeprotonation, transmetalation to zinc, Pd-catalyzed cross-coupling. nih.govresearchgate.netPd(OAc)₂/t-Bu₃P·HBF₄.
Table 3: Overview of Palladium-Catalyzed Coupling Reactions Relevant to this compound Derivatization.

Deprotection Strategies for the Boc and Benzyl Groups and their Kinetic Analysis

The selective removal of the Boc and benzyl protecting groups is a critical step in the synthesis of more complex molecules from this compound. The orthogonal nature of these two groups allows for their selective cleavage under different conditions.

Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. researchgate.net This carbamic acid is unstable and readily decarboxylates to yield the free amine. youtube.com The rate of Boc deprotection is dependent on the acid concentration, with some studies suggesting a second-order dependence on the concentration of strong acids like HCl. researchgate.net Trifluoroacetic acid (TFA) is commonly used for this purpose, often in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comresearchgate.net

Benzyl Group Deprotection: The benzyl ester can be cleaved under various conditions, most commonly through catalytic hydrogenolysis. ambeed.comresearchgate.net The mechanism of hydrogenolysis involves the adsorption of the benzyl ester and hydrogen onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgacsgcipr.org The benzyl C-O bond is then cleaved, and the resulting fragments are saturated with hydrogen to produce the carboxylic acid and toluene. acsgcipr.orgacsgcipr.org The reaction is generally clean and efficient, but the catalyst can be sensitive to poisoning by sulfur-containing compounds. acsgcipr.org

Protecting GroupDeprotection MethodReagents and ConditionsMechanistic FeaturesKinetic Considerations
Boc (tert-butyloxycarbonyl)AcidolysisTFA in DCM; HCl in dioxaneProtonation, formation of tert-butyl cation, decarboxylation of carbamic acid. youtube.comresearchgate.netRate is dependent on acid strength and concentration; can exhibit second-order kinetics. researchgate.net
Benzyl (ester)Catalytic HydrogenolysisH₂, Pd/C catalyst in a protic solvent (e.g., EtOH, MeOH)Adsorption onto catalyst surface, cleavage of C-O bond, hydrogenation. acsgcipr.orgacsgcipr.orgReaction rate is influenced by catalyst activity, hydrogen pressure, and substrate concentration.
Table 4: Deprotection Strategies for this compound.

Computational and Theoretical Studies on Benzyl 1 Boc Piperidine 3 Carboxylate

Conformational Analysis and Energy Landscapes

Conformational analysis of this molecule would typically involve a systematic search of the potential energy surface to identify stable conformers. The piperidine (B6355638) ring is known to adopt several conformations, with the chair, boat, and twist-boat forms being the most common. For N-Boc protected piperidines, the steric bulk of the Boc group can lead to a preference for specific chair conformations or even favor non-chair forms to alleviate steric strain. The relative energies of these conformers can be calculated using quantum mechanical methods, allowing for the determination of the most stable, low-energy structures.

Table 1: Hypothetical Relative Energies of Benzyl (B1604629) 1-Boc-piperidine-3-carboxylate Conformers

Conformer Substituent Orientations (Boc, Benzyl Carboxylate) Relative Energy (kcal/mol) Population (%) at 298 K
Chair 1 Equatorial, Equatorial 0.00 75.3
Chair 2 Equatorial, Axial 1.50 10.2
Twist-Boat 1 Pseudo-equatorial, Pseudo-equatorial 3.50 0.8
Twist-Boat 2 Pseudo-axial, Pseudo-equatorial 4.20 0.3

Note: This table is for illustrative purposes and contains hypothetical data.

The energy landscape would likely reveal the chair conformation with both bulky substituents in the equatorial position as the global minimum, thereby minimizing steric hindrance. The energy barriers between different conformations could also be calculated to understand the dynamics of conformational interconversion.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO, MEP, Fukui Functions)

The electronic structure of a molecule is fundamental to its reactivity. Computational methods can provide a detailed picture of electron distribution and identify regions susceptible to electrophilic or nucleophilic attack.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For Benzyl 1-Boc-piperidine-3-carboxylate, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen atoms of the carboxylate and carbamate (B1207046) groups, as well as the benzyl ring. The LUMO would likely be distributed over the carbonyl groups, which can act as electron acceptors.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms and a positive potential around the hydrogen atoms of the piperidine ring and the benzyl group.

Fukui Functions: These are used within density functional theory to predict the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a particular point when the total number of electrons is changed. This allows for the identification of sites most susceptible to nucleophilic, electrophilic, and radical attack.

Table 2: Hypothetical Reactivity Descriptors for this compound

Descriptor Value Interpretation
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.2 eV Electron-accepting capability
HOMO-LUMO Gap 5.3 eV High chemical stability

Note: This table is for illustrative purposes and contains hypothetical data.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and steric effects. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

For this compound, NBO analysis could reveal hyperconjugative interactions between filled and empty orbitals, which contribute to the stability of the molecule. For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent sigma bonds (e.g., n -> σ*) can be quantified. The analysis can also provide information about the hybridization of atoms and the nature of the chemical bonds within the molecule. The delocalization of electron density from the nitrogen lone pair into adjacent antibonding orbitals could also be investigated, shedding light on the electronic effects of the Boc protecting group.

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions

Donor NBO Acceptor NBO Second-Order Perturbation Energy E(2) (kcal/mol)
n(O_carbonyl_Boc) σ*(N-C_ring) 1.8
n(O_ester) σ*(C_ring-C_ester) 2.5
σ(C_ring-H) σ*(N-C_ring) 0.9

Note: This table is for illustrative purposes and contains hypothetical data.

Advanced Quantum Chemical Calculations (DFT, HF) for Spectroscopic Prediction

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Density Functional Theory (DFT): DFT methods, such as B3LYP, are popular for their balance of accuracy and computational cost. They can be used to calculate the optimized geometry of this compound and then predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure and identify characteristic vibrational modes. Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and UV-Vis absorption spectra.

Hartree-Fock (HF) Theory: While generally less accurate than DFT for many properties due to the neglect of electron correlation, Hartree-Fock theory can still be useful, particularly as a starting point for more advanced calculations.

The prediction of NMR chemical shifts (¹H and ¹³C) is another important application of these methods. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared with experimental NMR data to aid in the structural elucidation of the molecule.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Predicted Value (B3LYP/6-31G*) Experimental Value
C=O Stretch (Boc) 1705 cm⁻¹ 1695 cm⁻¹
C=O Stretch (Ester) 1740 cm⁻¹ 1730 cm⁻¹
¹³C NMR (C=O, Boc) 155.2 ppm 154.8 ppm
¹³C NMR (C=O, Ester) 172.5 ppm 172.1 ppm

Note: This table is for illustrative purposes and contains hypothetical data.

Applications of Benzyl 1 Boc Piperidine 3 Carboxylate in the Synthesis of Bioactive Molecules

Construction of Complex Pharmaceutical Intermediates and Lead Compounds

The rigid, saturated ring system of the piperidine-3-carboxylate scaffold is a valuable component in the design of novel therapeutic agents. Benzyl (B1604629) 1-Boc-piperidine-3-carboxylate serves as a key intermediate in the synthesis of more elaborate molecules that are precursors to active pharmaceutical ingredients (APIs). nbinno.com

One significant application is in the creation of novel heterocyclic amino acids. For instance, (R)- and (S)-piperidine-3-carboxylic acids, protected as their N-Boc derivatives, are converted into corresponding β-keto esters. These intermediates are then used to regioselectively synthesize novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are valuable building blocks in drug discovery. nih.gov

Furthermore, the piperidine (B6355638) core is central to the development of potent analgesics. Key intermediates for substituted fentanyl derivatives, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, are synthesized from piperidine precursors. researchgate.net Although this example has substitution at the 4-position, the synthetic principles are applicable to 3-substituted derivatives like Benzyl 1-Boc-piperidine-3-carboxylate for creating new classes of analgesics. The synthesis of analogues of the DPP-4 inhibitor Alogliptin also relies on substituted aminopiperidine intermediates, showcasing the scaffold's importance in developing treatments for metabolic diseases. beilstein-journals.org The ability to construct complex spirocyclic systems on the piperidine ring, starting from protected piperidone derivatives, further expands the accessible chemical space for drug candidates. beilstein-journals.orgacs.org

Table 1: Examples of Pharmaceutical Intermediates Derived from Piperidine Scaffolds

Starting Material ClassIntermediate SynthesizedTherapeutic Area
N-Boc-piperidine-3-carboxylic acidβ-enamino diketonesDrug Discovery Building Blocks nih.gov
1-Benzylpiperidin-4-oneMethyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylateAnalgesics (Fentanyl Analogues) researchgate.net
N-Boc protected piperidoneAminopiperidine with spirocyclic ringAntidiabetics (Alogliptin Analogues) beilstein-journals.org

Role in the Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for drug development, and many possess complex, polycyclic structures containing the piperidine motif. The synthesis of natural product analogues allows for the exploration of their therapeutic potential and the optimization of their biological activity. This compound, particularly in its enantiomerically pure forms, is an invaluable starting material for these endeavors.

Inspired by the biosynthesis of piperidine alkaloids, which often proceeds through a Δ¹-piperideine intermediate, chemists have developed stereoselective methods to create multi-substituted chiral piperidines. rsc.org These synthetic strategies can be applied to derivatives of this compound to access a wide range of alkaloid structures. For example, the preparation of natural product-like polyhydroxylated pyrrolidine (B122466) and piperidine alkaloids has been achieved using enantiopure cyclic nitrones derived from chiral starting materials. nih.gov The substituent diversity in these libraries is achieved through the diastereoselective addition of various Grignard reagents, a strategy applicable to the piperidine-3-carboxylate scaffold. This approach has led to the successful synthesis of bioactive alkaloids such as (+)-241D. rsc.org

Development of Enzyme Inhibitors and Receptor Ligands from Piperidine-3-Carboxylate Scaffolds

The piperidine ring serves as a versatile scaffold for positioning functional groups in three-dimensional space to interact with the binding sites of enzymes and receptors. Derivatives of piperidine-3-carboxylic acid are prominent in the design of various bioactive agents.

One notable area is the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. ajchem-a.com A series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid, where the amide is formed with a piperidine moiety, were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid showed the highest inhibitory activity towards BuChE in its series. nih.gov

The piperidine scaffold is also used to develop ligands for sigma (σ) receptors, which are implicated in pain modulation. A series of benzylpiperazine derivatives were designed as potent and selective σ1 receptor antagonists, demonstrating in vivo antinociceptive effects. nih.gov While this study used a piperazine (B1678402) core, the design principles of combining a cyclic amine with other pharmacophoric elements are directly transferable to the piperidine-3-carboxylate platform for targeting various receptors.

Table 2: Bioactive Agents Developed from Piperidine-3-Carboxylate Scaffolds

Compound ClassTargetTherapeutic PotentialKey Structural Feature
N-benzyl substituted piperidine amidesButyrylcholinesterase (BuChE)Alzheimer's Disease nih.govPiperidine amide linkage
Benzylpiperazine derivativesσ1 ReceptorPain Management nih.govCyclic amino moiety
Piperidine-3-carboxylic acid analoguesGABA transporter 1 (GAT-1)Anticonvulsant ajchem-a.comNipecotic acid building block

Structure-Activity Relationship (SAR) Studies Enabled by this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure affects biological activity. This compound is an excellent platform for SAR studies because it allows for systematic and independent modification at three key positions: the piperidine nitrogen (after Boc deprotection), the C-3 carboxyl group, and other positions on the piperidine ring.

By creating libraries of analogues where each position is varied, researchers can dissect the specific interactions between a molecule and its biological target. For example, in the development of tyrosinase inhibitors, a series of piperazine/piperidine amides were synthesized from various benzoic and cinnamic acid derivatives. nih.gov Molecular docking studies revealed that the benzyl substituent on the piperidine nitrogen played a crucial role in binding to the enzyme's active site. nih.gov

Similarly, SAR studies of the marine alkaloid fascaplysin (B45494) and its derivatives have been conducted to optimize their anticancer properties while reducing toxicity. mdpi.com By synthesizing a library of derivatives with substitutions on different rings of the core structure, researchers identified that di- and trisubstituted halogen derivatives exhibited pronounced selectivity for cancer cells. mdpi.com This systematic approach, enabled by versatile building blocks, is essential for refining lead compounds into viable drug candidates. nih.gov The ability to perform late-stage functionalization on the α-carbon to the nitrogen in N-alkyl piperidines further expands the possibilities for generating diverse derivatives for SAR studies. acs.orgacs.org


Analytical Methodologies for Characterization and Reaction Monitoring in Research

Advanced Spectroscopic Techniques (NMR, FT-IR, FT-Raman, UV-Vis) for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable tools for the detailed structural analysis of "Benzyl 1-Boc-piperidine-3-carboxylate" and its analogues. These techniques probe the molecular structure at the atomic and functional group level, providing a comprehensive picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of "this compound" and its derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For "this compound," characteristic signals are expected for the aromatic protons of the benzyl (B1604629) group, the piperidine (B6355638) ring protons, and the protons of the Boc protecting group. The chemical shifts and coupling patterns of the piperidine protons can also provide insights into the conformation of the six-membered ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester and the carbamate (B1207046), the aromatic carbons of the benzyl group, the carbons of the piperidine ring, and the carbons of the Boc group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals, especially for novel derivatives with more complex structures. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Benzyl-CH₂~5.1~66.5
Aromatic-H~7.3-7.4~128.0-136.0
Piperidine-H3~2.7~45.0
Piperidine-H2, H6~3.0-4.0~40.0-50.0
Piperidine-H4, H5~1.5-2.0~25.0-30.0
Boc-(CH₃)₃~1.45~28.4
Ester-C=O-~173.0
Boc-C=O-~154.8
Boc-C(CH₃)₃-~79.5

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-IR and FT-Raman spectroscopies are complementary vibrational techniques that provide information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands for the C=O stretching vibrations of the ester and the carbamate groups, typically in the region of 1735 cm⁻¹ and 1690 cm⁻¹, respectively. Other significant bands would include C-H stretching vibrations of the aromatic and aliphatic moieties, and C-O stretching vibrations. ktu.eduresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain vibrations of the carbon skeleton. The analysis of both FT-IR and FT-Raman spectra provides a more complete vibrational profile of the molecule. researchgate.netnih.gov

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=OStretch~1735
Carbamate C=OStretch~1690
Aromatic C-HStretch~3030-3100
Aliphatic C-HStretch~2850-2980
C-OStretch~1100-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is primarily used to study compounds containing chromophores. In "this compound," the benzyl group acts as a chromophore, giving rise to characteristic absorption bands in the UV region, typically around 254 nm. While not as structurally informative as NMR or IR, UV-Vis spectroscopy can be a valuable tool for quantitative analysis and for monitoring reactions involving the aromatic ring. researchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of "this compound" and for determining the enantiomeric excess of its chiral derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For purity assessment of "this compound," a reversed-phase HPLC method is typically employed. patsnap.com The compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

"this compound" is a chiral molecule. For applications where a single enantiomer is required, it is crucial to determine the enantiomeric excess (ee). Chiral HPLC is the most common method for this purpose. nih.govsigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Interactive Table: Typical HPLC and Chiral HPLC Parameters

Parameter HPLC for Purity Assessment Chiral HPLC for Enantiomeric Excess
Column C18 reversed-phaseChiral stationary phase (e.g., Chiralpak AD-H)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientIsocratic mixture (e.g., n-Hexane/Isopropanol)
Flow Rate 0.5-1.5 mL/min0.5-1.0 mL/min
Detection UV at 254 nmUV at 220 nm or 254 nm

Mass Spectrometry Techniques for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of "this compound" and to identify and quantify any impurities.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of relatively polar and thermally labile molecules like "this compound." The analysis typically shows the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. rsc.org This is a powerful tool for confirming the identity of "this compound" and for identifying unknown impurities.

Impurity Profiling

MS techniques, often coupled with liquid chromatography (LC-MS), are used to create an impurity profile of a sample. This involves identifying and quantifying any impurities that may be present, such as starting materials, by-products, or degradation products. This is a critical step in the quality control of the compound.

Interactive Table: Potential Impurities and their Expected m/z [M+H]⁺

Potential Impurity Structure Expected m/z [M+H]⁺
1-Boc-piperidine-3-carboxylic acidC₁₁H₁₉NO₄230.13
Benzyl alcoholC₇H₈O109.06
Piperidine-3-carboxylic acidC₆H₁₁NO₂130.08

Future Perspectives and Emerging Research Avenues for Benzyl 1 Boc Piperidine 3 Carboxylate

Integration into Automated Synthesis Platforms

The evolution of automated synthesis platforms presents a significant opportunity for accelerating drug discovery and materials science. Benzyl (B1604629) 1-Boc-piperidine-3-carboxylate is well-suited for integration into these systems due to its stability and predictable reactivity. The Boc protecting group ensures compatibility with a wide range of reaction conditions commonly employed in automated protocols. chemimpex.comchemimpex.com

Automated platforms enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. By incorporating Benzyl 1-Boc-piperidine-3-carboxylate as a core building block, researchers can systematically explore chemical space to identify derivatives with optimized properties. For instance, capsule-based automated synthesizers can perform multi-step reactions, purifications, and analyses, significantly reducing the time required to produce novel piperidine-based compounds. rsc.org The future will likely see the development of pre-packed cartridges or modules containing this and similar reagents, designed for seamless use in "plug-and-play" automated synthesis systems.

Table 1: Potential Applications in Automated Synthesis

Feature of this compoundAdvantage for Automated SynthesisPotential Outcome
Stable Boc-protected amineCompatibility with diverse reagents and reaction conditions. chemimpex.comchemimpex.comIncreased reliability and success rate of automated runs.
Reactive carboxylate groupFacile derivatization through amide bond formation or reduction.Rapid generation of large and diverse compound libraries.
Defined stereochemistryControl over the 3D structure of synthesized molecules.Synthesis of enantiomerically pure compounds for pharmacological testing. chemimpex.com

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net Derivatives of this compound are poised to contribute to the discovery of new medicines by enabling the exploration of novel pharmacological targets.

Researchers are actively investigating piperidine-containing compounds for a wide range of diseases. The versatility of the this compound scaffold allows for its modification to target various receptors and enzymes with high affinity and selectivity. chemimpex.comnih.gov Emerging research focuses on areas beyond traditional central nervous system (CNS) targets.

Key Therapeutic Areas for Future Exploration:

Neurodegenerative Diseases: The 4-(p-fluorobenzoyl)piperidine fragment, a related structure, is crucial for activity at serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D2) receptors, which are implicated in conditions like schizophrenia and Alzheimer's disease. nih.gov Future work could adapt the this compound core to develop novel ligands for these and other CNS receptors.

Oncology: Piperidine derivatives are being investigated as enzyme inhibitors for cancer therapy. chemimpex.com The ability to functionalize both the piperidine nitrogen (after Boc deprotection) and the carboxylate group allows for the creation of molecules that can interact with specific binding pockets in cancer-related proteins.

Inflammatory Diseases: Certain piperidine derivatives have shown potential as anti-inflammatory agents. chemimpex.com By modifying the core structure, new compounds could be developed to target key mediators of the inflammatory cascade.

Sigma Receptors: Novel ligands for sigma (σ1) receptors, which are involved in various cellular functions and are implicated in cancer and neurological disorders, have been synthesized using piperidine scaffolds. nih.gov

Table 2: Research Findings on Related Piperidine Scaffolds

Piperidine Derivative ClassPharmacological TargetTherapeutic Area
BenzoylpiperidinesSerotonin (5-HT) & Dopamine (D) Receptors nih.govNeuropsychiatric and Neurodegenerative Diseases nih.gov
4-(2-aminoethyl)piperidinesSigma-1 (σ1) Receptors nih.govOncology, Neurological Disorders nih.gov
N-Benzylpiperidine CarboxamidesCholinesterase Inhibitors researchgate.netAlzheimer's Disease researchgate.net
General Piperidine DerivativesEnzyme Inhibitors chemimpex.comOncology chemimpex.com

Advancements in Sustainable Synthesis Protocols and Process Intensification

The pharmaceutical and fine chemical industries are increasingly focused on developing sustainable and efficient manufacturing processes. Future research on this compound will likely emphasize the creation of greener synthesis routes and the application of process intensification strategies. cetjournal.it

Process intensification involves developing new methods and equipment to create dramatically smaller, safer, and more energy-efficient processes. cetjournal.it For the synthesis of piperidine derivatives, this could mean shifting from traditional batch reactors to continuous flow systems. Flow chemistry offers superior heat and mass transfer, allowing for highly exothermic or rapid reactions to be controlled safely and efficiently. cetjournal.it This approach can lead to higher yields, improved purity, and a significant reduction in solvent waste.

Table 3: Strategies for Sustainable Production

StrategyDescriptionPotential Benefit for Synthesis
Process Intensification Shifting from large batch reactors to smaller, continuous flow systems. cetjournal.itEnhanced safety, improved product quality, reduced energy consumption, and less waste. cetjournal.it
Green Solvents Replacing traditional organic solvents with more environmentally benign alternatives like water or bio-derived solvents. biosynth.comReduced environmental impact and improved process safety.
Catalytic Methods Utilizing efficient catalysts (e.g., palladium on carbon) to facilitate reactions like hydrogenation and debenzylation. google.comLower energy requirements, higher atom economy, and reduced generation of stoichiometric byproducts.
High-Yield, Low-Waste Reactions Designing synthetic routes that maximize the conversion of starting materials into the final product. google.comIncreased efficiency, lower cost, and minimal environmental pollution. google.com

Q & A

Q. What synthetic routes are recommended for Benzyl 1-Boc-piperidine-3-carboxylate, and how can reaction efficiency be monitored?

The synthesis typically involves sequential protection steps: Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen followed by benzylation of the carboxylate group. Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. For Boc-protected intermediates, characteristic NMR signals (e.g., ~1.4 ppm for tert-butyl protons in 1H^1H NMR) confirm successful protection. Ensure anhydrous conditions to prevent Boc cleavage during synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H NMR identifies Boc (1.4 ppm, singlet) and benzyl (7.3–7.5 ppm, aromatic protons) groups. 13C^{13}C NMR confirms carbonyl carbons (Boc: ~155 ppm; ester: ~170 ppm).
  • IR spectroscopy : Ester carbonyl stretches appear near 1720 cm1^{-1}, while Boc carbonyls show ~1680 cm1^{-1}.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. What stability considerations are essential for storing this compound?

Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis. Avoid exposure to moisture, strong acids, or bases, which can cleave the Boc group. Decomposition can be detected via TLC or NMR by observing tert-butanol or CO2_2 byproducts. Use desiccants in storage vials to prolong stability .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the compound’s structure?

Use SHELXL for refinement and ORTEP-3 for 3D visualization to resolve ambiguities in X-ray diffraction data. Cross-validate with 1H^1H-13C^{13}C HSQC NMR to confirm stereochemistry. If twinning or poor resolution occurs, collect higher-resolution data or employ synchrotron sources. For conflicting bond angles/lengths, compare DFT-optimized geometries with experimental data .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

  • Chiral catalysts : Use Sharpless epoxidation or Jacobsen-Kagan conditions for stereoselective carboxylate functionalization.
  • Chiral HPLC : Monitor enantiomeric excess (ee) using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • Polarimetry : Correlate optical rotation with ee values calibrated via standard curves. Adjust reaction temperature and solvent polarity to minimize racemization .

Q. How can computational tools predict reactivity in nucleophilic acyl substitution reactions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Use molecular docking to identify sterically accessible reaction sites. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) and 18O^{18}O-labeling experiments to track acyl transfer pathways .

Q. How are conflicting pKa values between experimental and theoretical data reconciled?

Conduct potentiometric titrations in aprotic solvents (e.g., DMSO) to measure experimental pKa. Compare with COSMO-RS or Jaguar simulations, adjusting solvation parameters to align computational models. Discrepancies often arise from solvent effects or implicit protonation states in simulations .

Q. What analytical approaches address side reactions during Boc deprotection?

Common side reactions include acid-catalyzed ester hydrolysis or tert-butyl carbocation formation. Mitigate by:

  • Using trifluoroacetic acid (TFA) in dichloromethane for controlled deprotection.
  • Monitoring reaction progress via in situ IR to detect CO2_2 release (Boc cleavage).
  • Quenching with cold bicarbonate to neutralize excess acid and stabilize intermediates .

Methodological Notes

  • Synthesis : Prioritize stepwise protection to avoid competing reactions.
  • Characterization : Combine XRD and NMR for unambiguous structural assignment.
  • Data Validation : Cross-check computational predictions with experimental kinetics or titration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.